Fasoracetam hydrate

Memory disruption reversal GABA-B antagonism Passive avoidance assay

Fasoracetam hydrate (also known as NFC-1, AEVI-001, NS-105) is a synthetic racetam-class compound that functions as a non-selective activator of all three groups of metabotropic glutamate receptors (mGluR I, II, and III). Unlike prototypical racetams such as piracetam that primarily interact with ionotropic AMPA receptors, fasoracetam engages G-protein-coupled mGluR signaling cascades coupled to both Gi/Go and Gs proteins, modulating cAMP formation in a bidirectional manner.

Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
CAS No. 2055646-53-0
Cat. No. B12778613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFasoracetam hydrate
CAS2055646-53-0
Molecular FormulaC10H18N2O3
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2CCC(=O)N2.O
InChIInChI=1S/C10H16N2O2.H2O/c13-9-5-4-8(11-9)10(14)12-6-2-1-3-7-12;/h8H,1-7H2,(H,11,13);1H2/t8-;/m1./s1
InChIKeyYUBYMONBCDIKAB-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fasoracetam Hydrate (CAS 2055646-53-0): A Pan-mGluR Racetam with Genotype-Stratified Clinical Evidence


Fasoracetam hydrate (also known as NFC-1, AEVI-001, NS-105) is a synthetic racetam-class compound that functions as a non-selective activator of all three groups of metabotropic glutamate receptors (mGluR I, II, and III) [1]. Unlike prototypical racetams such as piracetam that primarily interact with ionotropic AMPA receptors, fasoracetam engages G-protein-coupled mGluR signaling cascades coupled to both Gi/Go and Gs proteins, modulating cAMP formation in a bidirectional manner [2]. The hydrate form (specifically R-fasoracetam monohydrate Form I) is the clinically developed enantiomeric species, exhibiting oral bioavailability of 79–97% in animal studies and a half-life of 4–6.5 hours [3]. Fasoracetam has progressed through Phase I–III clinical trials for vascular dementia (ultimately unsuccessful) and has been repurposed for ADHD in patients harboring mGluR network gene variants [4].

Why Generic Racetam Substitution Cannot Replace Fasoracetam Hydrate in Scientific Procurement


Racetams are not pharmacologically interchangeable despite sharing a pyrrolidinone core. Fasoracetam hydrate is distinguished by its non-selective pan-mGluR agonist activity across Groups I, II, and III, whereas piracetam and aniracetam primarily act as low-affinity positive allosteric modulators at AMPA-type ionotropic glutamate receptors [1]. Coluracetam, another analog, functions principally as a high-affinity choline uptake (HACU) enhancer with minimal direct mGluR engagement [2]. Critically, fasoracetam uniquely reverses GABA-B agonist (baclofen)-induced memory disruption—a property absent in aniracetam, bifemelane, idebenone, and indeloxazine when tested head-to-head [3]. Furthermore, fasoracetam is the only racetam with clinical trial data stratified by mGluR network gene variant status, demonstrating that efficacy is genotype-dependent; substitution with another racetam would lack this precision-medicine rationale [4]. These mechanistic and clinical divergences make generic racetam substitution scientifically indefensible for applications requiring mGluR pathway engagement or GABA-B receptor modulation.

Quantitative Differential Evidence: Fasoracetam Hydrate Versus Closest Racetam Analogs


Head-to-Head Reversal of Drug-Induced Amnesia: Fasoracetam vs. Aniracetam, Bifemelane, Idebenone, and Indeloxazine

In a multi-model amnesia study directly comparing NS-105 (fasoracetam) with four reference cognition enhancers, fasoracetam was the only compound to reverse memory disruption across all five experimental models tested. Aniracetam reversed disruption only in the scopolamine model, while bifemelane, idebenone, and indeloxazine failed in both passive avoidance tasks. Critically, only fasoracetam reversed baclofen (GABA-B agonist)-induced memory deficits—a property entirely absent in all four reference drugs [1].

Memory disruption reversal GABA-B antagonism Passive avoidance assay Racetam comparative pharmacology

Pan-mGluR Agonist Profile: Non-Selective Activation Across All Three mGluR Groups vs. AMPA-Selective Racetams

Fasoracetam (NS-105) is characterized in vitro as a non-selective activator of all three mGluR groups (I, II, and III), a profile not shared by prototypical racetams. At concentrations of 10⁻⁸–10⁻⁶ M, NS-105 bidirectionally modulated cAMP formation: it inhibited forskolin-stimulated cAMP (via Gi/Go-coupled mGluRs) while enhancing cAMP formation in pertussis toxin-pre-treated membranes (via Gs-coupled mGluRs). By contrast, piracetam and aniracetam act as low-affinity positive allosteric modulators at AMPA-type ionotropic glutamate receptors (GluA2/GluA3) with no significant mGluR engagement [1][2].

Metabotropic glutamate receptor mGluR I II III cAMP modulation Gi/Go Gs coupling

Genotype-Stratified Clinical Efficacy in ADHD: CGI-I Improvement vs. Placebo in mGluR Network Gene Variant Carriers

In a 5-week, open-label, single-blind, placebo-controlled trial (NCT02286817) in 30 adolescents aged 12–17 years with ADHD harboring mGluR network gene mutations, fasoracetam (NFC-1) produced statistically significant improvement on the Clinical Global Impressions-Improvement (CGI-I) scale. Mean CGI-I decreased from 3.79 at baseline to 2.33 at week 5 (P < 0.001), and CGI-Severity decreased from 4.83 to 3.86 (P < 0.001). Parental Vanderbilt scores showed significant improvement in subjects with mGluR Tier 1 variants (P < 0.035) [1]. No other racetam has clinical efficacy data stratified by mGluR genotype; subsequent Phase 2/3 trials in non-stratified ADHD populations failed to replicate significant benefit [2].

ADHD Clinical Global Impression mGluR gene variants Precision medicine

Orally Bioavailable with High Systemic Exposure: Pharmacokinetic Differentiation vs. Fat-Soluble Racetams

Fasoracetam demonstrates oral bioavailability ranging from 79% to 97% in animal studies with rapid absorption and predominantly renal excretion of unchanged drug [1]. In comparison, aniracetam—a commonly used fat-soluble racetam analog—exhibits oral bioavailability of approximately 8.6–11.4% when administered without fatty acids due to extensive first-pass metabolism [2]. Piracetam exhibits ~100% oral bioavailability but requires doses of 1,200–4,800 mg to achieve cognitive effects in humans [3]. Fasoracetam's elimination half-life of 4–6.5 hours is comparable to piracetam (4–5 hours) but substantially shorter than aniracetam's active metabolite profile [1][3].

Pharmacokinetics Oral bioavailability Renal excretion Drug formulation

Solid-State Polymorphism: Hydrate Form I Stability and Low Melting Point Differentiate Fasoracetam Hydrate from Anhydrous Racetams for Formulation Research

Fasoracetam exhibits three distinct crystalline forms: two hydrate forms (Form I and Form II monohydrate) and one anhydrate form. Under ambient conditions, hydrate Form I is the most thermodynamically stable form with a melting point of 57°C, as characterized by single-crystal X-ray diffraction and differential scanning calorimetry [1]. The hydrate Form II and anhydrate forms are metastable under ambient conditions. This low melting point creates specific handling and storage requirements distinct from most commercial racetams: piracetam melts at 152°C, aniracetam at 122°C, and oxiracetam at 164°C [2]. The patent literature further describes a co-crystal form (AEVI-004) with composition-of-matter patent protection extending to 2039 [3].

Solid-state chemistry Polymorphism Hydrate stability Drug formulation

Optimal Scientific and Industrial Use Cases for Fasoracetam Hydrate Based on Differential Evidence


Genotype-Stratified ADHD Research in mGluR Network Gene Variant Populations

Fasoracetam hydrate is the only racetam with positive clinical efficacy data specifically in ADHD patients harboring copy number variations (CNVs) in mGluR network genes. The Nature Communications trial demonstrated significant CGI-I improvement (3.79→2.33, P<0.001) in this subpopulation, which represents approximately 11.3% of ADHD cases vs. 1.2% of controls [1]. Research programs investigating precision-medicine approaches to ADHD—particularly those involving 22q11.2 deletion syndrome, where mGluR pathway disruption is well-established—should prioritize fasoracetam over other racetams, as no comparator has demonstrated genotype-dependent efficacy. Note that efficacy is likely limited to mGluR variant carriers; non-stratified ADHD populations showed no significant benefit in subsequent trials [2].

GABA-B Receptor Modulation Studies Requiring Baclofen-Reversal Capability

Fasoracetam uniquely reverses GABA-B agonist (baclofen)-induced memory disruption among tested racetams and nootropics, as established in the Ogasawara et al. (1999) head-to-head comparison against aniracetam, bifemelane, idebenone, and indeloxazine [1]. For research programs investigating GABA-B receptor-mediated cognitive impairment, post-baclofen cognitive recovery, or GABA-B receptor upregulation following chronic dosing, fasoracetam is the only racetam option with validated experimental evidence. Aniracetam—the most commonly compared anxiolytic racetam—failed to reverse baclofen-induced deficits in the same study, confirming that GABA-B modulation is not a class-wide racetam property.

Solid-State Formulation Development Leveraging Polymorphic Diversity and Co-Crystal IP

Fasoracetam's three-characterized solid-state forms (hydrate Form I, hydrate Form II, and anhydrate) provide formulation scientists with options for solubility and stability optimization [1]. The hydrate Form I (melting point 57°C) is the most stable under ambient conditions but requires temperature-controlled handling, presenting both a challenge and an opportunity for novel formulation approaches. The AEVI-004 co-crystal form, with composition-of-matter patent protection extending to 2039, offers an IP-differentiated development pathway for pharmaceutical programs [2]. For industrial formulation R&D, this polymorphic landscape provides degrees of freedom not available with single-form racetams such as piracetam.

mGluR Signaling Pathway Research: Bidirectional cAMP Modulation via Gi/Go and Gs Coupling

Fasoracetam (NS-105) at 10⁻⁸–10⁻⁶ M bidirectionally modulates cAMP formation: it inhibits forskolin-stimulated cAMP (via Gi/Go-coupled mGluRs) and enhances cAMP in pertussis toxin-pre-treated membranes (via Gs-coupled mGluRs) [1]. This dual Gi/Go–Gs engagement is distinct from AMPA-selective racetams and provides a pharmacological tool for dissecting mGluR-mediated cAMP signaling. Research programs studying metabotropic glutamate receptor coupling specificity, adenylate cyclase modulation in cortical preparations, or cross-talk between mGluR and GABA-B signaling pathways should select fasoracetam over piracetam or aniracetam, which lack this Gi/Go–Gs dual coupling profile [2].

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